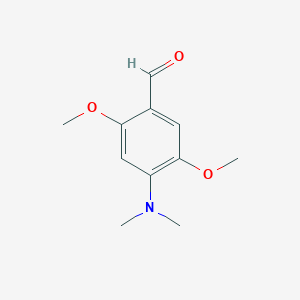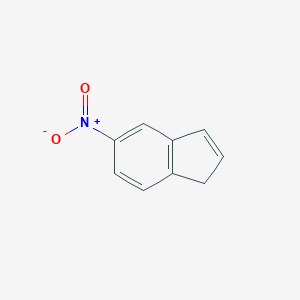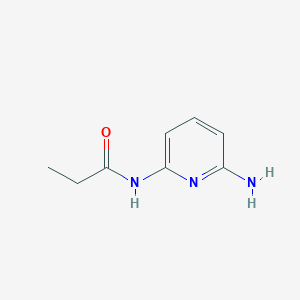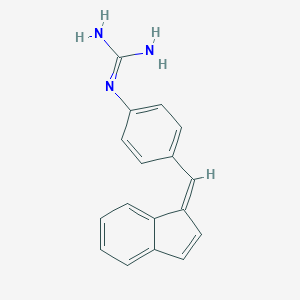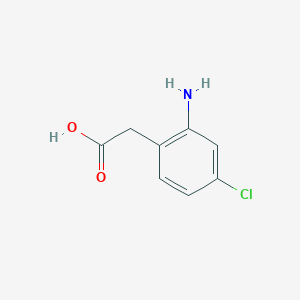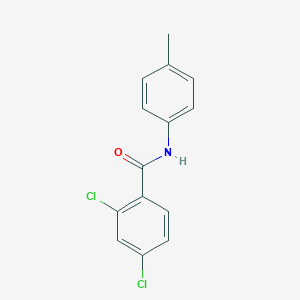
2,4-dichloro-N-(4-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(4-methylphenyl)benzamide, commonly known as DCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H11Cl2NO. In
科学研究应用
DCMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DCMB has been investigated for its anticancer activity. Studies have shown that DCMB inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. DCMB has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DCMB has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. DCMB-based materials have shown promising properties such as high thermal stability and optical properties.
In environmental science, DCMB has been studied for its potential use as a herbicide. DCMB has been shown to inhibit the growth of various weeds and has low toxicity towards non-target organisms.
作用机制
The mechanism of action of DCMB depends on its application. In medicinal chemistry, DCMB induces apoptosis in cancer cells by activating the caspase pathway. DCMB also blocks cell cycle progression by inhibiting cyclin-dependent kinases. In materials science, DCMB acts as a building block for the synthesis of functional materials. In environmental science, DCMB inhibits the growth of weeds by interfering with their photosynthetic machinery.
生化和生理效应
DCMB has been shown to have low toxicity towards non-target organisms. However, studies have shown that DCMB can cause skin and eye irritation in humans. DCMB has also been shown to have acute toxicity towards aquatic organisms.
实验室实验的优点和局限性
DCMB has several advantages for lab experiments. It is readily available and relatively inexpensive. DCMB is also stable under normal laboratory conditions. However, DCMB has some limitations for lab experiments. It can be difficult to handle due to its low solubility in water. DCMB also has a strong odor, which can be unpleasant.
未来方向
There are several future directions for the study of DCMB. In medicinal chemistry, DCMB could be further investigated for its potential use as an anticancer agent. The mechanism of action of DCMB could be further elucidated to identify potential targets for drug development. In materials science, DCMB could be used as a building block for the synthesis of new functional materials with improved properties. In environmental science, DCMB could be further studied for its potential use as a herbicide with low toxicity towards non-target organisms.
合成方法
The synthesis of DCMB involves the reaction of 4-methylbenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as chloroform or dichloromethane. The resulting product is then purified by recrystallization to obtain pure DCMB.
属性
CAS 编号 |
6043-40-9 |
|---|---|
产品名称 |
2,4-dichloro-N-(4-methylphenyl)benzamide |
分子式 |
C14H11Cl2NO |
分子量 |
280.1 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI 键 |
FZRJOZIKEYLMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
其他 CAS 编号 |
6043-40-9 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
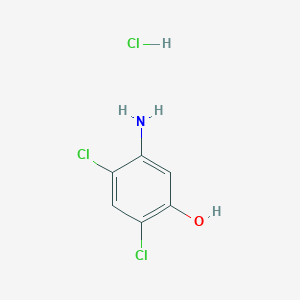
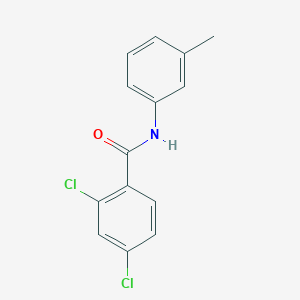

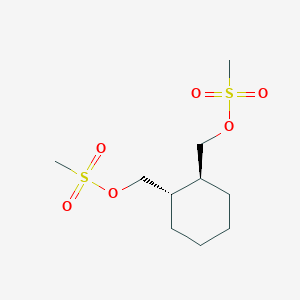
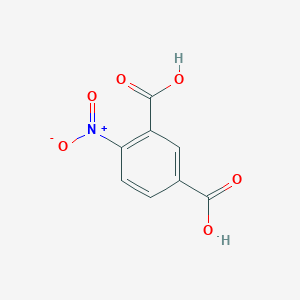
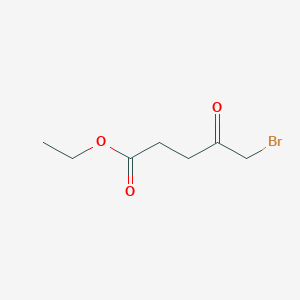
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
